4-chloro-N-ethylaniline hydrochloride
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Overview
Description
4-chloro-N-ethylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a chlorine atom at the para position of the aniline ring and an ethyl group attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
Anilines, such as 4-chloro-n-ethylaniline hydrochloride, are generally involved in various chemical reactions, including nucleophilic substitution .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in a chemical reaction. For instance, it can participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, replaces a functional group in a molecule .
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, which can influence multiple biochemical pathways .
Pharmacokinetics
These properties would determine the compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s participation in chemical reactions can lead to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethylaniline hydrochloride typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloronitrobenzene.
Reduction of 4-chloronitrobenzene: The nitro group in 4-chloronitrobenzene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, resulting in 4-chloroaniline.
Ethylation of 4-chloroaniline: 4-chloroaniline is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to form 4-chloro-N-ethylaniline.
Formation of Hydrochloride Salt: Finally, 4-chloro-N-ethylaniline is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Parent amine (4-chloroaniline).
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-ethylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: Lacks the ethyl group on the nitrogen atom.
N-ethylaniline: Lacks the chlorine atom on the aniline ring.
4-bromo-N-ethylaniline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-chloro-N-ethylaniline hydrochloride is unique due to the presence of both the chlorine atom and the ethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Biological Activity
4-Chloro-N-ethylaniline hydrochloride is an organic compound that has garnered interest in various fields, particularly in biochemistry and pharmacology. This compound is characterized by its chloro substitution at the para position of the aniline ring, which significantly influences its biological activity and interactions with enzymes and receptors.
This compound can be represented by the molecular formula C8H10ClN⋅HCl. The presence of the chloro group alters the electronic properties of the aniline structure, enhancing its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can inhibit enzyme activity or alter receptor function, leading to various biological effects. The compound's electrophilic nature allows it to engage in nucleophilic substitution reactions, which can modify protein structures and functions.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes, preventing substrate interaction and catalytic activity. This property is particularly valuable in drug development where enzyme modulation is desired.
- Cellular Interaction : Studies indicate that exposure to compounds similar to this compound can lead to protein misfolding and destabilization of cellular proteostasis networks. This suggests potential implications in cellular stress responses and toxicity .
Case Studies
- Enzyme Interaction Studies : In a study examining the interaction of chloroanilines with various enzymes, it was found that this compound significantly inhibited the activity of specific cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition was dose-dependent, indicating a clear relationship between concentration and biological effect .
- Toxicological Assessments : A series of toxicological evaluations revealed that prolonged exposure to this compound resulted in increased protein aggregation within HEK293T cells. This aggregation was linked to decreased cellular viability and function, highlighting the compound's potential cytotoxic effects .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Ethylaniline | Ethyl group attached to aniline | Lacks chlorine substitution |
3-Chloroaniline | Chlorine at meta position | Different steric hindrance |
4-Chloroaniline | Chlorine at para position | Similar reactivity profile but lacks ethyl group |
The structural differences among these compounds influence their biological activities and interactions with molecular targets.
Research Findings
Recent studies have explored the synthesis pathways and biological implications of this compound. Notably, molecular docking experiments have been employed to predict its binding affinities with various proteins, suggesting that this compound could serve as a lead structure for developing new therapeutic agents targeting specific diseases .
Properties
IUPAC Name |
4-chloro-N-ethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOAOGOTNQQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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